molecular formula C22H24N2OS B2571327 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1207006-74-3

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2571327
CAS No.: 1207006-74-3
M. Wt: 364.51
InChI Key: HMMOPCGAXXBEPY-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at positions 1, 2, and 5 with o-tolyl (ortho-methylphenyl), cyclopentylthio, and 4-methoxyphenyl groups, respectively. The o-tolyl group enhances hydrophobicity and steric hindrance, influencing conformational stability .

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-16-7-3-6-10-20(16)24-21(17-11-13-18(25-2)14-12-17)15-23-22(24)26-19-8-4-5-9-19/h3,6-7,10-15,19H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMOPCGAXXBEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopentylthiol.

    Attachment of the methoxyphenyl and o-tolyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Position 1

  • Compound (A): 2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole
    • Key Difference: Position 1 substitution with 4-(difluoromethoxy)phenyl vs. o-tolyl.
    • Impact: The difluoromethoxy group is electron-withdrawing, reducing electron density at the imidazole core compared to the electron-neutral o-tolyl group. This may alter binding affinity in biological targets .
  • Compound (B): 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Key Difference: Position 1 substitution with dual o-tolyl groups.

Substituent Effects on Position 2

  • Compound (C): 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
    • Key Difference: Position 2 substitution with 4-methoxyphenyl vs. cyclopentylthio.
    • Impact: The trifluoromethyl group at position 5 is strongly electron-withdrawing, contrasting with the electron-donating 4-methoxyphenyl group in the target compound. This may affect reactivity in electrophilic substitution reactions .
  • Compound (D): 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
    • Key Difference: Position 2 substitution with thiol (-SH) vs. cyclopentylthio (-S-cyclopentyl).
    • Impact: The thiol group is more reactive (e.g., prone to oxidation or disulfide formation), whereas the cyclopentylthio group offers stability and enhanced lipophilicity .

Substituent Effects on Position 5

  • Compound (E): 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole Key Difference: Position 5 substitution with phenyl vs. 4-methoxyphenyl.
  • Compound (F): (E)-1-[2-(methylthio)-1-[2-(pentyloxy)phenyl]ethenyl]-1H-imidazole
    • Key Difference: Styryl substitution at position 1 and methylthio at position 2.
    • Impact: The conjugated styryl system may enhance optical properties, while the methylthio group offers moderate electron-withdrawing effects compared to cyclopentylthio .

Molecular Weight and LogP

Compound Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų)
Target Compound ~370 (estimated) ~4.2 ~45
Compound (C) 242.20 2.6 37.9
Compound (D) 300.81 3.8 58.3

The target compound’s higher molecular weight and logP suggest increased membrane permeability but reduced aqueous solubility compared to smaller analogs.

Biological Activity

The compound 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a member of the imidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific imidazole derivative, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclopentylthio group
  • 4-Methoxyphenyl group
  • o-Tolyl group

This structural diversity contributes to its potential interactions with various biological targets. The molecular formula is C21H24N2SC_{21}H_{24}N_2S, and it has a molecular weight of approximately 368.46 g/mol.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Reference
This compoundTBDOngoing Research
Amikacin28
Ciprofloxacin19

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. Specific studies on related compounds have indicated a reduction in inflammatory markers in vitro.

Antitumor Activity

There is emerging evidence suggesting that imidazole derivatives can exhibit antitumor activity. Compounds in this class have been reported to induce apoptosis in cancer cell lines through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as:

  • Enzymes : Inhibition or modulation of enzyme activity leading to altered metabolic pathways.
  • Receptors : Binding to receptors involved in inflammation or cancer signaling pathways.

Case Studies

Several studies have investigated the pharmacological potential of imidazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various imidazole derivatives against clinical isolates, revealing that certain modifications enhance activity against resistant strains.
  • Anti-inflammatory Research : In vitro studies demonstrated that specific imidazole compounds could significantly reduce TNF-alpha levels in macrophages, indicating potential therapeutic applications in inflammatory diseases.
  • Antitumor Evaluation : Research on related imidazoles showed promising results in inhibiting tumor growth in xenograft models, suggesting a need for further exploration into their mechanisms and efficacy.

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